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Compound of Interest

Compound Name: Calarene

Cat. No.: B093965

This technical support center provides researchers, scientists, and drug development
professionals with practical troubleshooting guides and frequently asked questions (FAQSs) to
address common challenges encountered when aiming to improve the loading capacity of
calixarene-based drug carriers.

Frequently Asked Questions (FAQSs)

Q1: What are the key factors influencing the drug loading capacity of calixarene-based
carriers?

Al: The drug loading capacity of calixarene-based carriers is a multifactorial issue primarily
governed by:

» Calixarene Structure: The size of the calixarene cavity (determined by the number of phenol
units, e.g., calixarene, calix[1]arene, calix[2]arene) plays a crucial role. Larger cavities can
accommodate larger drug molecules.[3]

e Functionalization: Modification of the upper and lower rims of the calixarene scaffold with
specific functional groups is the most effective strategy to enhance drug loading. Introducing
moieties that interact favorably with the drug molecule (e.g., through hydrogen bonding,
electrostatic interactions, or 1t-1t stacking) significantly improves encapsulation.[1][4][5][6]

e Drug Properties: The size, shape, polarity, and functional groups of the drug molecule
determine its compatibility with the calixarene host. A good match between the host and
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guest is essential for efficient loading.[7]

o Experimental Conditions: Parameters such as solvent system, pH, and temperature can
influence the interactions between the calixarene and the drug, thereby affecting loading
efficiency.[7]

o Self-Assembly: For amphiphilic calixarenes that form micelles or nanopatrticles, the stability
and structure of these aggregates are critical for retaining the drug.[8][9]

Q2: How does functionalizing calixarenes improve drug loading?
A2: Functionalization enhances drug loading through several mechanisms:

 Increased Solubility and Biocompatibility: Attaching hydrophilic groups like sulfonic acids,
carboxylic acids, amines, or polyethylene glycol (PEG) can improve the water solubility of the
calixarene carrier, which is often a prerequisite for biological applications and can facilitate
drug interaction in aqueous environments.[1][4][9]

o Enhanced Host-Guest Interactions: Introducing functional groups that can form specific non-
covalent bonds with the drug molecule significantly increases binding affinity. For example,
charged groups can interact with counter-charged drugs, while aromatic substituents can
enhance -1t stacking with aromatic drugs.[1][4]

o Creation of Amphiphilic Structures: Modifying one rim with hydrophobic chains and the other
with hydrophilic groups creates amphiphilic calixarenes. These molecules can self-assemble
into nanostructures like micelles or vesicles, which can encapsulate hydrophobic drugs
within their core, providing additional loading capacity beyond the calixarene cavity itself.[8]
[10]

e Multiple Loading Sites: Functionalization can create various sites for drug loading, including
the macrocyclic cavity, the interior of self-assembled micelles, and nanopores or nanocages
within larger assemblies.[6]

Q3: What are the common methods for loading drugs into calixarene carriers?

A3: Several methods are employed to load drugs into calixarene-based carriers:
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Host-Guest Complexation: This involves the direct interaction and encapsulation of a drug
molecule within the calixarene cavity in a suitable solvent.[7][6]

Dialysis Method: This technique is often used for the preparation of drug-loaded
nanoparticles from amphiphilic calixarenes. The calixarene and drug are co-dissolved in an
organic solvent, and this solution is then dialyzed against an agueous phase. The gradual
solvent exchange promotes the self-assembly of calixarenes into nanopatrticles, entrapping
the drug.[11][12]

Thin-Film Hydration: In this method, the calixarene and drug are dissolved in an organic
solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with
an aqueous solution, leading to the formation of drug-loaded vesicles or other
nanostructures.[13]

Solubilization/Encapsulation in Micelles: For amphiphilic calixarenes that form micelles, the
drug can be solubilized within the hydrophobic core of the micelles during their formation.[6]

Troubleshooting Guides
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Problem Possible Causes

Suggested Solutions

1. Poor affinity between the
calixarene and the drug. 2.
Incompatible solvent system.
3. Suboptimal pH for

Low Drug Loading Efficiency electrostatic interactions. 4.
Steric hindrance preventing

entry into the calixarene cavity.

5. Premature drug

precipitation.

1. Functionalize the calixarene:
Introduce groups that can form
specific interactions (H-bonds,
ionic bonds, 1t-1t stacking) with
the drug.[4][5] 2. Optimize the
solvent: Use a solvent system
where both the calixarene and
the drug are soluble and can
interact effectively. Consider
using Hansen Solubility
Parameters to guide solvent
selection.[14] 3. Adjust the pH:
For ionizable drugs and
calixarenes, adjust the pH to
favor electrostatic attraction. 4.
Select a larger calixarene: If
steric hindrance is an issue,
consider using a calixarene
with a larger cavity (e.g.,
calix[1]arene or calix[2]arene
instead of calix[7]arene).[3] 5.
Modify the loading protocol:
For methods like dialysis,
ensure the drug remains
soluble during the solvent

exchange process.

Poor Water Solubility of the 1. The native calixarene is
Calixarene-Drug Complex hydrophobic. 2. The loaded
drug is highly hydrophobic.

1. Introduce hydrophilic
functional groups: Modify the
calixarene with sulfonic acid,
carboxylic acid, or PEG groups
to increase its aqueous
solubility.[1][9] 2. Formulate as
nanoparticles: Utilize
amphiphilic calixarenes to form

micelles or nanopatrticles
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where the hydrophobic
complex is shielded from the

agueous environment.[8]

1. Optimize separation
technique: For nanopatrticles,
use appropriate centrifugation
speeds or dialysis membranes
with a suitable molecular
weight cut-off (MWCO) to
effectively separate the free
drug.[15] 2. Use a validated

analytical method: Employ a

1. Incomplete separation of
free drug from the carrier. 2.

o Degradation of the drug during )
Inaccurate Quantification of ) stable and validated HPLC
) the analytical process. 3. o
Drug Loading method for drug quantification.
Interference from the ]
) ) ) Ensure the mobile phase and
calixarene in the analytical N
other conditions do not cause

drug degradation.[16][17] 3.

Method validation: During

method.

HPLC method development,
check for any interference from
the blank calixarene carrier at
the drug's detection

wavelength.[18]

1. Enhance intermolecular
interactions: Design calixarene

derivatives that have stronger
1. Weak non-covalent
) ) ] and more numerous
- interactions leading to drug ) ) ) )
Instability of Drug-Loaded ] interaction points with the
) leakage. 2. Disassembly of o
Nanoparticles drug. 2. Cross-linking
self-assembled structures )
o strategies: For self-assembled
upon dilution. ) o
systems, consider cross-linking

the calixarene units to create

more robust nanostructures.

Quantitative Data on Drug Loading
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The following table summarizes representative quantitative data on the drug loading capacity of

various calixarene-based carriers.

Calixarene
L Drug
Derivative

Drug
Loading Loading
Method Content

(wt%)

Encapsulati

on
Efficiency
(%)

Reference

Calix[1]arene
hexa- )

) Paclitaxel
carboxylic

acid (C6HCA)

Dialysis 7.5%

81.6%

[11]

Calix[2]arene

octo-

carboxylic Paclitaxel
acid

(C80CA)

Dialysis 8.3%

90.3%

[11]

Amphiphilic
calixarene Doxorubicin

derivative

Dialysis 6.85%

41.1%

[12]

p_

phosphonate

d Paclitaxel
calix[7]arene

vesicles

Thin-film
hydration

[19]

Calixarene-
PB4

(pyridinium

functionalized

Halloysite
salt)
Nanotubes

Adsorption 4.7%

96%

[20]

Experimental Protocols
Protocol 1: Synthesis of an Amphiphilic Calixarene

Derivative
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This protocol is a generalized procedure for synthesizing an amphiphilic calixarene, a key step
in creating carriers with high loading capacity for hydrophobic drugs. This example is based on
the multi-step synthesis of a bioactive calix[7]arene derivative.

Workflow for Synthesis of Amphiphilic Calixarene Derivative
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Synthesis Pathway
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l
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l

O-Alkylation

l

Esterification

l

Aminolysis

l
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l

Acylation

Amphiphilic Calix[4]arene

Click to download full resolution via product page

Caption: A multi-step synthesis pathway for an amphiphilic calixarene derivative.
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Methodology:

» Starting Material: Begin with a commercially available calixarene, such as p-tert-
butylcalix[7]arene.

¢ Sequential Modifications: Perform a series of chemical reactions to introduce desired
functional groups on the upper and lower rims. This may include:

(¢]

Inverse Friedel-Crafts Alkylation: To modify the upper rim.

[¢]

Nitration followed by Reduction: To introduce amino groups.

[¢]

O-alkylation: To add chains to the lower rim hydroxyl groups.

[e]

Esterification and Aminolysis: To introduce amide functionalities.

o

Acylation: To attach desired moieties like targeting ligands.

« Purification: Purify the product at each step using appropriate techniques like column
chromatography or recrystallization.

o Characterization: Confirm the structure of the final amphiphilic calixarene using techniques
such as *H NMR, 3C NMR, and mass spectrometry.

(Note: The specific reagents and reaction conditions will vary depending on the desired final
structure.)

Protocol 2: Drug Loading into Calixarene Nanoparticles
via Dialysis
This protocol details the preparation of drug-loaded calixarene nanoparticles using the dialysis

method, a common technique for self-assembly and drug encapsulation.

Workflow for Drug Loading by Dialysis
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Dialysis Method for Drug Loading

Dissolve amphiphilic calixarene
and drug in organic solvent

'

Transfer solution to dialysis bag
(e.g., MWCO 12-14 kDa)

l

Dialyze against aqueous buffer
(e.g., PBS) with stirring

l

Gradual solvent exchange induces
self-assembly and drug encapsulation

:

Collect the nanoparticle suspension

l

Purify by centrifugation to remove
any remaining free drug

Drug-loaded calixarene nanoparticles

Click to download full resolution via product page
Caption: Step-by-step workflow for loading drugs into calixarene nanoparticles via dialysis.

Materials:

© 2025 BenchChem. All rights reserved. 10/17 Tech Support


https://www.benchchem.com/product/b093965?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Amphiphilic calixarene derivative

e Drug of interest (e.g., Paclitaxel, Doxorubicin)

o Organic solvent (e.g., DMSO, Chloroform)[12][19]

e Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

» Dialysis membrane (e.g., regenerated cellulose with a molecular weight cut-off of 12-14 kDa)
[21]

 Stir plate and stir bar
e Centrifuge
Methodology:

o Dissolution: Dissolve a known amount of the amphiphilic calixarene and the drug in a
minimal amount of a suitable organic solvent.

o Dialysis Bag Preparation: Hydrate the dialysis membrane according to the manufacturer's
instructions.

e Loading into Dialysis Bag: Transfer the organic solution of the calixarene and drug into the
prepared dialysis bag and seal it securely.

o Dialysis: Immerse the dialysis bag in a beaker containing the aqueous buffer. The volume of
the external buffer should be significantly larger than the volume inside the bag (e.g., 1000-
fold excess). Stir the external buffer continuously.

o Buffer Exchange: Change the external buffer periodically (e.g., every 6-8 hours) for at least
24-48 hours to ensure complete removal of the organic solvent.

o Collection: After dialysis, the contents of the bag, nhow an aqueous suspension of drug-
loaded nanopatrticles, are collected.

 Purification (Optional): To remove any unencapsulated drug that may not have been fully
removed by dialysis, the nanoparticle suspension can be centrifuged. The supernatant
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containing any remaining free drug is discarded, and the nanoparticle pellet is resuspended

in fresh buffer.

Protocol 3: Quantification of Drug Loading using HPLC

This protocol provides a general framework for determining the drug loading content and
encapsulation efficiency using High-Performance Liquid Chromatography (HPLC). The
example parameters are for the quantification of Doxorubicin.

Workflow for HPLC Quantification of Drug Loading

HPLC Analysis Workflow

Prepare drug-loaded nanoparticle sample
and calibration standards

Separate free drug from nanoparticles Lyse a known amount of nanoparticles
(e.g., centrifugation, filtration) to release encapsulated drug
Quantify free drug in supernatant/filtrate Quantify total drug in lysed sample

Calculate Drug Loading Content
and Encapsulation Efficiency

Click to download full resolution via product page
Caption: Workflow for determining drug loading using HPLC.

Materials and Equipment:

o HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
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e C18 reverse-phase column

+ Mobile phase (e.g., for Doxorubicin: Acetonitrile and water with 0.2% v/v formic acid in a 1:1
ratio)[18]

e Drug standard

e Drug-loaded calixarene nanoparticle suspension
e Solvent for lysing nanoparticles (e.g., Methanol)
Methodology:

e Preparation of Calibration Curve:

[¢]

Prepare a stock solution of the pure drug in a suitable solvent.

Make a series of dilutions to create calibration standards of known concentrations.

[¢]

[e]

Inject each standard into the HPLC system and record the peak area.

(¢]

Plot a calibration curve of peak area versus concentration.

e Quantification of Free Drug:

o

Take a known volume of the drug-loaded nanoparticle suspension.

[e]

Separate the nanopatrticles from the aqueous medium containing the free drug (e.g., by
centrifugation or using a centrifugal filter).

[e]

Inject a known volume of the supernatant/filtrate into the HPLC system.

o

Determine the concentration of the free drug using the calibration curve.
o Quantification of Total Drug:

o Take a known volume of the original drug-loaded nanoparticle suspension.
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[e]

Add a solvent that will disrupt the nanoparticles and release the encapsulated drug (e.qg.,
methanol).

[e]

Ensure complete dissolution.

o

Inject a known volume of this solution into the HPLC system.

[¢]

Determine the total drug concentration using the calibration curve.

e Calculations:

o Drug Loading Content (DLC %): DLC (%) = (Mass of drug in nanoparticles / Mass of
nanoparticles) x 100

o Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in nanoparticles / Total mass of
drug used in formulation) x 100

Example HPLC Parameters for Doxorubicin:

Column: C18 reverse-phase (250 x 4.6 mm, 5 um particle size)[18]

Mobile Phase: Acetonitrile:Water (containing 0.2% v/v formic acid) (1:1 v/v)[18]

Flow Rate: 1.0 mL/min[16]

Detection Wavelength: 480 nm (to avoid interference from folic acid if present)[18] or 233 nm
/ 254 nm[16][22]

Injection Volume: 20 pL[16]

Column Temperature: Ambient or 35°C[18]

Protocol 4: Characterization of Nanoparticles by DLS
and Zeta Potential

This protocol outlines the procedure for measuring the size and surface charge of drug-loaded
calixarene nanoparticles, which are critical parameters for their in vivo performance.
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Methodology:

e Sample Preparation:

o Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (usually the
same buffer they are suspended in) to a suitable concentration for DLS analysis. This is to
avoid multiple scattering effects.

» Dynamic Light Scattering (DLS) for Size Measurement:

o Transfer the diluted sample to a clean cuvette.

o Place the cuvette in the DLS instrument.

o Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

o Perform the measurement to obtain the hydrodynamic diameter and the polydispersity
index (PDI). A lower PDI value indicates a more monodisperse sample.

» Zeta Potential for Surface Charge Measurement:

[¢]

Transfer the diluted sample to a specific zeta potential cuvette.

Place the cuvette in the instrument.

[¢]

[e]

Apply an electric field and measure the electrophoretic mobility of the particles.

o

The instrument's software will calculate the zeta potential using the Henry equation. The
magnitude of the zeta potential is an indicator of the colloidal stability of the nanopatrticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b093965?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

1. researchgate.net [researchgate.net]

2. DLS-data for nanoparticle characterisation of 1,4-DHP and calix[4]arenes - Mendeley Data
[data.mendeley.com]

3. researchgate.net [researchgate.net]

4. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
5. lifechemicals.com [lifechemicals.com]

6. researchgate.net [researchgate.net]

7. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility,
Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC
[pmc.ncbi.nlm.nih.gov]

8. msleelab.org [msleelab.org]

9. Research progress on calixarene/pillararene-based controlled drug release systems -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Preparation and characterization of amphiphilic calixarene nanoparticles as delivery
carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for
Antitumor Drug Delivery - PMC [pmc.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]
14. researchgate.net [researchgate.net]
15. researchgate.net [researchgate.net]
16. researchgate.net [researchgate.net]
17. researchgate.net [researchgate.net]
18. pharmahealthsciences.net [pharmahealthsciences.net]

19. Paclitaxel-loaded phosphonated calixarene nanovesicles as a modular drug delivery
platform - PMC [pmc.ncbi.nlm.nih.gov]

20. iris.unipa.it [iris.unipa.it]

21. Covalently Functionalized Halloysite-Calixarene Nanotubes for Injectable Hydrogels: A
Multicavity Platform for Hydrophobic Drug Delivery - PubMed [pubmed.ncbi.nim.nih.gov]

22. ijates.com [ijates.com]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.researchgate.net/publication/352829148_Role_of_Calixarene_in_Chemotherapy_Delivery_Strategies
https://data.mendeley.com/datasets/fnk8krrgpy/1
https://data.mendeley.com/datasets/fnk8krrgpy/1
https://www.researchgate.net/publication/23143404_Effect_of_para-Sulfonato-Calixnarenes_on_the_Solubility_Chemical_Stability_and_Bioavailability_of_a_Water_Insoluble_Drug_Nifedipine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8272165/
https://lifechemicals.com/blog/computational-chemistry/661-calixarenes-and-resorcinarenes-supramolecular-solutions-for-drug-delivery
https://www.researchgate.net/publication/348113005_Development_of_calixarene-based_drug_nanocarriers
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468619/
http://msleelab.org/activities/papers/2004/[58].pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12415917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12415917/
https://www.researchgate.net/publication/309301033_Calixarene_A_Versatile_Material_for_Drug_Design_and_Applications
https://pubmed.ncbi.nlm.nih.gov/25757488/
https://pubmed.ncbi.nlm.nih.gov/25757488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6855266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6855266/
https://www.researchgate.net/publication/354843826_Preparation_Characterization_and_In-Vitro_Assessment_of_Calixarene_Nanovesicles_A_Supramolecular_Based_Nano-Carrier_for_Paclitaxel_Drug_Delivery
https://www.researchgate.net/publication/368679567_Hansen_Solubility_Parameters_A_Tool_for_Solvent_Selection_in_Drugs
https://www.researchgate.net/post/How_can_I_determine_loading_efficiency_and_drug_loading_of_PLURONIC_micelle
https://www.researchgate.net/publication/389634302_An_updated_method_to_measure_Doxorubicin_concentration_in_biological_matrix_by_using_High_Performance_Liquid_Chromatography_HPLC_an_application_to_pharmacodelivery_study
https://www.researchgate.net/publication/311369237_Development_and_Validation_of_RP-HPLC_Method_for_Determination_of_Doxorubicin_Hydrochloride_from_Vacuum_Foam_Dried_Formulation
https://www.pharmahealthsciences.net/pdfs/volume5-issue52017/vol5-issue5-2017-MS-15477-short-communication.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806332/
https://iris.unipa.it/retrieve/04a258f3-0c7e-4994-b5ad-4396aa48f700/Pharmaceuticals%202025%2C%2018%2C%201356.pdf
https://pubmed.ncbi.nlm.nih.gov/41011226/
https://pubmed.ncbi.nlm.nih.gov/41011226/
http://www.ijates.com/images/short_pdf/1497696110_IH2025ijates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Support Center: Enhancing Calixarene-Based
Drug Carrier Loading Capacity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093965#improving-the-loading-capacity-of-
calixarene-based-drug-carriers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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